N-Methyl-3,4,5,6-tetrahydrophthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3,4,5,6-tetrahydrophthalimide: is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of phthalimide and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3,4,5,6-tetrahydrophthalimide can be synthesized through the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene to facilitate the formation of the imide ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3,4,5,6-tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding derivatives.
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions where the imide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various N-substituted derivatives and N-oxide compounds .
Scientific Research Applications
N-Methyl-3,4,5,6-tetrahydrophthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methyl-3,4,5,6-tetrahydrophthalimide exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator , depending on the context of its use. The pathways involved often include binding to active sites on enzymes or receptors, thereby altering their activity .
Comparison with Similar Compounds
- N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
- 3,4,5,6-Tetrahydrophthalimide
- N-Methylphthalimide
Uniqueness: N-Methyl-3,4,5,6-tetrahydrophthalimide is unique due to its specific methyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
28839-49-8 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H2,1H3 |
InChI Key |
KQPBJYADGVCRIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.